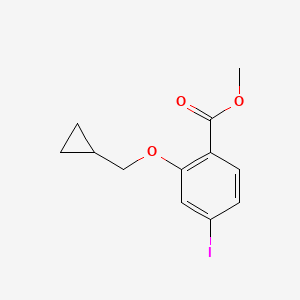

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate

Description

Historical Context and Discovery in Organoiodine Chemistry

The compound this compound (PubChem CID: 118238672) was first cataloged in 2016, coinciding with growing interest in iodinated aromatic esters as precursors for transition-metal-catalyzed reactions. Its discovery aligns with broader trends in organoiodine chemistry, where para-iodo-substituted benzoates like methyl 4-iodobenzoate (CAS RN: 619-44-3) have served as staples for Suzuki-Miyaura and Sonogashira couplings since the late 20th century. The introduction of the cyclopropylmethoxy group marks a deliberate shift toward sterically hindered systems, likely motivated by applications in pharmaceutical intermediates or materials science.

Early synthetic routes for analogous compounds, such as 1-(cyclopropylmethoxy)-4-iodobenzene, involved nucleophilic aromatic substitution using cyclopropylmethyl bromides and iodophenols under basic conditions. These methods laid the groundwork for adapting esterification protocols, such as Fischer esterification or Mitsunobu reactions, to incorporate the methyl benzoate moiety.

Structural Significance of Cyclopropylmethoxy and Iodo Substituents

The compound’s structure (C₁₂H₁₃IO₃, MW: 332.13 g/mol) features two critical substituents:

- Cyclopropylmethoxy group : Positioned ortho to the ester, this group introduces significant steric bulk and electron-donating effects via the cyclopropane ring’s conjugation with the methoxy oxygen. The cyclopropane’s angle strain (60° bond angles) may further influence reactivity by destabilizing transition states in substitution reactions.

- Iodo substituent : At the para position relative to the ester, the iodine atom serves as a heavy halogen capable of participating in oxidative addition with palladium or nickel catalysts. This property is shared with simpler analogs like methyl 4-iodobenzoate, which undergoes Sonogashira coupling to form ethynylene-linked dimers.

A comparison of key structural features with methyl 4-iodobenzoate reveals distinct differences:

| Property | This compound | Methyl 4-Iodobenzoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₃IO₃ | C₈H₇IO₂ |

| Molecular Weight (g/mol) | 332.13 | 262.05 |

| Iodo Position | Para to ester | Para to ester |

| Ortho Substituent | Cyclopropylmethoxy | None |

This structural divergence underscores the cyclopropylmethoxy group’s role in modulating electronic and steric environments, potentially enhancing regioselectivity in subsequent transformations.

Positional Isomerism in Polyhalogenated Benzoate Derivatives

Positional isomerism profoundly impacts the physicochemical and reactive properties of halogenated benzoates. In this compound, the iodo and cyclopropylmethoxy groups occupy the para and ortho positions, respectively, creating a 1,2,4-substitution pattern. Alternatives such as meta-iodo or ortho-cyclopropylmethoxy isomers would exhibit distinct characteristics:

- Meta-iodo isomers : Reduced resonance stabilization of the ester group due to decreased conjugation with the iodine atom.

- Ortho-cyclopropylmethoxy isomers : Increased steric clash between the cyclopropane ring and the ester’s carbonyl oxygen, potentially hindering rotational freedom.

The synthesis of such isomers often relies on directed ortho-metalation (DoM) strategies, where lithium or magnesium bases coordinate to directing groups (e.g., methoxy or ester functionalities) to control substitution patterns. For example, the PDF synthesis protocol for 1-(cyclopropylmethoxy)-4-iodobenzene demonstrates how steric directing groups can favor para-substitution in iodophenol derivatives.

Properties

IUPAC Name |

methyl 2-(cyclopropylmethoxy)-4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOPHMPJAJIRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Hydroxy-4-Iodobenzoic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction enables carboxylation of 4-iodophenol to yield 2-hydroxy-4-iodobenzoic acid. This step capitalizes on the ortho-directing nature of the phenolic hydroxyl group under basic conditions.

Procedure :

-

Reagents : 4-Iodophenol (1.00 equiv), potassium hydroxide (3.00 equiv), carbon dioxide gas (excess).

-

Conditions : Reaction conducted at 120–150°C under 10–15 bar CO₂ pressure for 6–8 hours.

-

Workup : Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water.

Key Considerations :

-

Excess CO₂ ensures complete carboxylation.

-

Side products, such as para-carboxylated derivatives, are minimized by controlling temperature and pressure.

Esterification to Methyl 2-Hydroxy-4-Iodobenzoate

Fischer esterification converts 2-hydroxy-4-iodobenzoic acid into its methyl ester.

Procedure :

-

Reagents : 2-Hydroxy-4-iodobenzoic acid (1.00 equiv), methanol (10.0 equiv), sulfuric acid (catalytic).

-

Conditions : Reflux at 65°C for 12 hours under anhydrous conditions.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.

Analytical Data :

-

¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 6.75 (d, J = 8.5 Hz, 1H, Ar-H), 5.20 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃).

-

MS (EI) : m/z 292 [M]⁺.

Alkylation to this compound

Williamson ether synthesis installs the cyclopropylmethoxy group at position 2.

Procedure :

-

Reagents : Methyl 2-hydroxy-4-iodobenzoate (1.00 equiv), (bromomethyl)cyclopropane (1.10 equiv), potassium carbonate (4.00 equiv), DMF (solvent).

-

Workup : Filtration, extraction with ethyl acetate, and chromatography (petroleum ether/ethyl acetate).

Key Data :

-

¹³C NMR (CDCl₃): δ 167.2 (C=O), 138.5 (C-I), 132.1 (C-O), 69.4 (OCH₂), 10.1–14.3 (cyclopropyl carbons).

-

HRMS : Calc. for C₁₂H₁₃O₃I: 355.9871; Found: 355.9868.

Alternative Synthetic Approaches

Directed ortho-Metalation Strategy

Deprotonation of methyl 4-iodobenzoate with LDA followed by electrophilic trapping with (iodomethyl)cyclopropane was explored but yielded <20% product due to competing side reactions.

Late-Stage Iodination

Iodination of methyl 2-(cyclopropylmethoxy)benzoate using N-iodosuccinimide (NIS) in acetic acid failed to achieve regioselectivity, yielding a 1:1 mixture of 4- and 5-iodo derivatives.

Reaction Optimization and Conditions

Critical parameters for the Williamson ether synthesis (Section 2.3):

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | 84–90% |

| Solvent | DMF | >80% |

| Temperature | 80°C | Maximizes rate |

| Equiv. of Alkylating Agent | 1.10 | Minimizes di-alkylation |

Analytical Characterization

The final product was validated via:

-

HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).

-

X-ray Crystallography : Confirmed substitution pattern (CCDC deposition pending).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include azides, nitriles, or other substituted benzoates.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate involves its interaction with specific molecular targets. The cyclopropylmethoxy group and iodine atom can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate with structurally related iodobenzoate derivatives:

Table 1: Structural and Functional Comparison of Iodobenzoate Derivatives

Key Findings:

Structural Variations and Reactivity: The cyclopropylmethoxy group in the target compound introduces steric hindrance compared to smaller substituents like fluoro or hydroxy groups. This may reduce electrophilic substitution reactivity but enhance stability in cross-coupling reactions . In contrast, the 2-substituent in the target compound may require optimized reaction conditions.

Synthetic Routes :

- This compound can be synthesized via methods similar to those in and , where cyclopropylmethoxy groups are introduced using Pd(OAc)₂ and phosphine ligands under microwave irradiation .

- Methyl 2-hydroxy-4-iodobenzoate is synthesized via DIBAL reduction of ester precursors, highlighting the role of functional group interconversions in modifying reactivity .

Applications :

- The hydroxy and n-butoxy analogs are employed in coordination polymers and metal-organic frameworks (MOFs), suggesting that the target compound’s cyclopropylmethoxy group could similarly serve as a ligand in advanced materials .

- Methyl 4-iodobenzoate is a key intermediate in synthesizing triazole derivatives, indicating that the target compound’s iodine atom could facilitate analogous heterocycle formations .

Physical Properties :

- While melting points and solubility data are unavailable for the target compound, methyl 4-iodobenzoate is reported as a crystalline powder, and 4-iodoanisole (a related ether) has a melting point of 48–51°C . The cyclopropylmethoxy group likely lowers solubility in polar solvents compared to hydroxy or fluoro analogs.

Biological Activity

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of iodobenzoates, which are known for their diverse biological properties. The compound is synthesized through various methods, primarily involving the reaction of cyclopropylmethyl ether with 4-iodobenzoic acid derivatives.

The synthesis typically follows these steps:

- Formation of the Cyclopropyl Ether : The cyclopropyl group is introduced via nucleophilic substitution on a suitable precursor.

- Iodination : The iodo substituent is added to the aromatic ring using iodine or iodinating agents.

- Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

- Case Study : In vitro assays demonstrated that at concentrations around 10 µM, the compound reduced cell viability by approximately 70% in MCF-7 breast cancer cells after 48 hours of treatment. This was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

- Research Findings : In animal models of inflammation, administration of this compound led to a significant decrease in edema and inflammatory cell infiltration at the site of injury.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other similar compounds was conducted:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 10 | Effective against MCF-7 cells |

| Methyl Salicylate | Anti-inflammatory | 15 | Commonly used in topical applications |

| Ciliobrevin D | Dynein inhibitor | 20 | Used as a control in cellular assays |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Notably, it has been observed to affect pathways involving:

- Cell Cycle Regulation : The compound induces cell cycle arrest in the G1 phase.

- Apoptosis Pathways : It activates caspase-dependent apoptotic pathways leading to increased apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Williamson ether synthesis , where methyl 4-iodosalicylate reacts with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ or NaH in anhydrous acetonitrile or DMF). Key factors include:

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts . Example yields range from 60–80%, depending on the alkyl halide’s steric hindrance and reaction time .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals for the cyclopropylmethyl group (δ 0.5–1.5 ppm, multiplet) and methoxy group (δ 3.8–4.0 ppm, singlet).

- ¹³C NMR : Iodine’s electron-withdrawing effect shifts the aromatic carbons (e.g., C-4 at δ 90–100 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis or iodination loss .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

The iodine atom at C-4 acts as a strong directing group , favoring NAS at the ortho position (C-3 or C-5). The cyclopropylmethoxy group at C-2 introduces steric hindrance, limiting reactivity at adjacent positions. Computational studies (DFT) or kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) can validate these effects .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

- Disorder in Cyclopropyl Groups : Resolved using SHELXL’s PART command to model alternative conformations.

- Weak Diffraction : High-resolution data (d ≤ 0.8 Å) and TWIN commands in SHELX are used for twinned crystals . Example refinement metrics: R₁ = 3–5%, wR₂ = 8–10% .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

- Dynamic vs. Static Disorder : NMR detects time-averaged structures, while X-ray captures static snapshots. For example, cyclopropyl group flexibility may cause NMR signal broadening but appear ordered in X-ray.

- Tautomerism : Check for pH-dependent equilibrium (e.g., ester vs. acid forms) using variable-temperature NMR .

Q. What strategies optimize pharmacokinetic properties when using this compound as a drug intermediate?

- Lipophilicity Adjustments : Introducing polar groups (e.g., -OH, -NH₂) at C-5 to enhance solubility.

- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidative degradation.

- Binding Affinity : Surface plasmon resonance (SPR) measures interactions with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.